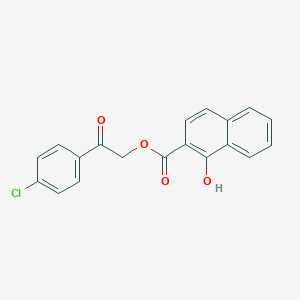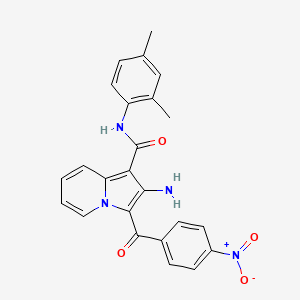
3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various applications, including potential treatments for human papillomavirus infections and as inhibitors for enzymes like xanthine oxidase and tyrosinase .
Synthesis Analysis
The synthesis of related carbazole derivatives has been reported using different methods. For instance, an efficient asymmetric synthesis of a carbazole-containing compound was achieved through an asymmetric reductive amination, which is a key step in producing high stereochemical purity required for pharmaceutical applications . Another synthesis method involved the Claisen-Schmidt condensation to produce benzamide/amide derivatives of carbazole . These methods could potentially be adapted for the synthesis of "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide".
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been determined using techniques such as Hartree-Fock and density functional methods, which provide detailed information on the geometry and electronic properties of the molecules . Single-crystal X-ray diffraction data have also been used to elucidate the crystal and molecular structure of these compounds, which is crucial for understanding their reactivity and interactions .
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives can be inferred from studies on similar compounds. For example, the reductive amination process used in the synthesis of a carbazole derivative for treating human papillomavirus infections indicates that these compounds can participate in reactions involving amine formation . Additionally, the Claisen-Schmidt condensation used to produce benzamide/amide derivatives suggests that carbazole compounds can engage in reactions with aldehydes and ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can be characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques provide insights into the electronic structure, functional groups, and bonding patterns within the molecule. Elemental analysis and molar conductance measurements can also be used to determine the composition and ionic characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
- Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties, showing excellent yields and significant in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli, have been synthesized. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. Idrees et al., 2020).
Anticancer Applications
- A study on the synthesis and anticancer evaluation of naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives suggests potential applications in treating breast cancer, demonstrating moderate activity against cancer cell lines. This indicates the relevance of carbazole derivatives in the development of novel anticancer therapies (Salahuddin et al., 2014).
Electrochromic Materials
- Research into the fabrication of redox-active and electrochromic poly(amide-amine) films through the electrochemical oxidative coupling of arylamino groups has been conducted. These materials show promising electrochromic and fluorescent properties, indicating their potential use in electronic and optoelectronic devices (S. Hsiao & Hui-min Wang, 2016).
Coordination Networks and NLO Properties
- The synthesis of crystalline coordination networks through the combination of tetrazolate-yl acylamide tectons with cadmium dichloride has been explored. These networks exhibit significant second harmonic generation (SHG) efficiencies, which are crucial for nonlinear optical applications. The study underscores the impact of substituents on the structural topologies and nonlinear optical properties of coordination networks (Jian-Zhen Liao et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVWSSUURMOBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)

![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)
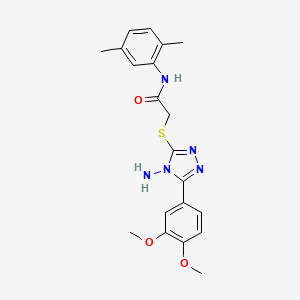
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
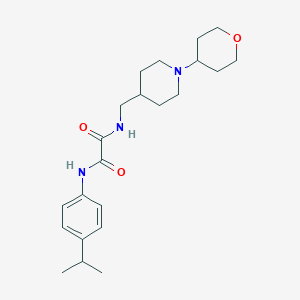
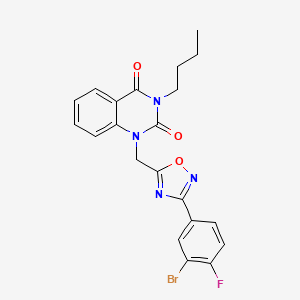
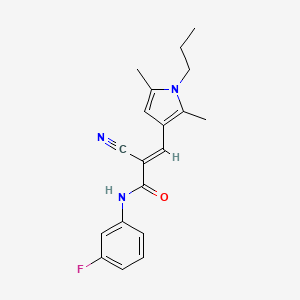
![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)
![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
